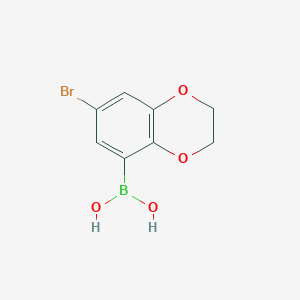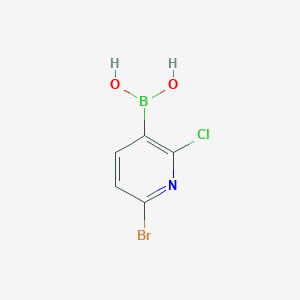![molecular formula C12H9BF3NO3 B6343588 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid CAS No. 2121514-15-4](/img/structure/B6343588.png)
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a chemical compound with the molecular formula C12H9BF3NO3 . It is a solid substance and is used as a biochemical reagent, which can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of this compound is 283.01 g/mol . The InChI key, which is a unique identifier for chemical substances, is OFPZCXPIRJJEGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of small molecules, such as heterocycles and polyaromatic compounds. It has also been used as a catalyst in the synthesis of organic compounds. In addition, 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has been used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
Wirkmechanismus
Target of Action
Compounds with similar structures have been associated with various biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
The trifluoromethoxy group is known to be electron-withdrawing, which could influence the compound’s interaction with its targets .
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as a catalyst in the synthesis of organic compounds. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid has several limitations. It can be toxic if ingested, and it can be corrosive to certain materials. In addition, it can be difficult to store and has a short shelf-life.
Zukünftige Richtungen
There are several potential future directions for 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of new applications for 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid, such as the development of new pharmaceuticals or the use of it as a catalyst for organic synthesis. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its mechanism of action could lead to a better understanding of how it works and how it can be used in different contexts.
Synthesemethoden
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acidronic Acid can be synthesized in several different ways. One of the most common methods is the reaction of 4-trifluoromethoxybenzaldehyde and 5-bromopyridine in the presence of sodium borohydride. This reaction is carried out in aqueous ethanol at reflux temperature and yields the desired product in good yields. Other methods of synthesis include the reaction of 4-trifluoromethoxybenzaldehyde and pyridine-5-boronic acid in the presence of sodium borohydride, or the reaction of 4-trifluoromethoxybenzaldehyde and 5-bromopyridine in the presence of potassium carbonate.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Eigenschaften
IUPAC Name |
[5-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3NO3/c14-12(15,16)20-11-3-1-8(2-4-11)9-5-10(13(18)19)7-17-6-9/h1-7,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZCXPIRJJEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)







